Carbanion Formation: pKa Comparison vs. Triphenylmethane and Mono/Di-Nitro Analogs
Tris(4-nitrophenyl)methane (TNPM) exhibits a dramatically enhanced acidity relative to its parent and lesser-nitrated analogs. The pKa of the central C-H bond in triphenylmethane is approximately 31 [1]. A single para-nitro group decreases the pKa by about 12 units to ~19 [2]. The addition of a second and third para-nitro group, as in TNPM, each contributes a further decrease of approximately 2 pK units, resulting in a final estimated pKa of ~15 [2]. This lower pKa enables quantitative deprotonation with common bases like sodium hydroxide in mixed aqueous-organic media, a reaction that is not feasible with triphenylmethane or 4-nitrotriphenylmethane under similarly mild conditions [3].
| Evidence Dimension | Acidity of central C-H bond (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 15 (estimated) |
| Comparator Or Baseline | Triphenylmethane (pKa ≈ 31); 4-Nitrotriphenylmethane (pKa ≈ 19); 4,4'-Dinitrotriphenylmethane (pKa ≈ 17) |
| Quantified Difference | TNPM is ~16 pK units more acidic than triphenylmethane; ~4 pK units more acidic than 4-nitrotriphenylmethane. |
| Conditions | pKa values derived from measurements in H2O-DMSO mixtures at 25°C, consistent with trends observed across the series. |
Why This Matters
A 4 pK unit difference corresponds to a 10,000-fold difference in acidity, directly impacting the compound's utility in generating carbanions for colorimetric detection and kinetic studies.
- [1] ChemEurope.com. Triphenylmethane. pKa value. View Source
- [2] F. Terrier, H. Xie, J. Lelievre, T. Boubaker and P. G. Farrell. Ionization of nitrotriphenylmethanes. Remarkable kinetic evidence for steric inhibition to resonance and F-strain. J. Chem. Soc., Perkin Trans. 2, 1990, 1899-1903. DOI: 10.1039/P29900001899. View Source
- [3] Sciencemadness Discussion Board. tris(4-nitrophenyl)methanide, an easily formed blue carbanion. Heptylene, 2018. View Source
